molecular formula C16H16O3 B1593935 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 292173-01-4

3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No. B1593935
M. Wt: 256.3 g/mol
InChI Key: JUMMOXLFMSQFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, also known as 3-MMB, is a synthetic compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used in various chemical reactions, including as a reagent in the synthesis of other compounds. 3-MMB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Oxidation and Reaction Mechanisms

The oxidation of methoxy substituted benzyl phenyl sulfides, including derivatives of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, has been studied to distinguish between oxidants that react via single electron transfer and those which operate through direct oxygen atom transfer. This research highlights the complexity of oxidation mechanisms, providing a basis for understanding the reactivity of methoxy substituted benzaldehydes and their applications in synthesis and material science (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol derivatives, including those related to 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, into corresponding aldehydes has demonstrated high conversion and selectivity under specific conditions. This study showcases the potential of using visible light irradiation for activating photocatalysts, marking a significant step towards green chemistry applications (Higashimoto et al., 2009).

Enzyme Catalysis

In the realm of enzyme catalysis, benzaldehyde derivatives, including those related to 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, have been utilized as linkers for solid-phase organic synthesis. This application underscores the compound's role in facilitating the synthesis of secondary amines and exploring the efficiency of enzymatic reactions in organic synthesis (Swayze, 1997).

Inhibitory Effects

Investigations into the inhibitory effects of various methoxy substituted benzaldehydes on enzymes, such as catechol O-methyltransferase, reveal the biological relevance of these compounds. This research not only provides insights into enzyme inhibition mechanisms but also suggests potential applications in designing inhibitors for medical and pharmaceutical purposes (Borchardt, Huber, & Houston, 1982).

Material Science and Photocatalysis

Further studies have highlighted the use of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde derivatives in the preparation of materials with specific optical properties. These materials, characterized by their thermal stability and processability, have applications in the field of electronics and photonics, showcasing the compound's versatility and potential in material science (Barberis & Mikroyannidis, 2006).

properties

IUPAC Name

3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-3-5-14(8-12)11-19-15-7-6-13(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMMOXLFMSQFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353968
Record name 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

CAS RN

292173-01-4
Record name 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.